Diphenyl ether

Catalog No.
S526270
CAS No.
101-84-8
M.F
C12H10O
C12H10O
C6H5OC6H5
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl ether

CAS Number

101-84-8

Product Name

Diphenyl ether

IUPAC Name

phenoxybenzene

Molecular Formula

C12H10O
C12H10O
C6H5OC6H5

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H

InChI Key

USIUVYZYUHIAEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2

Solubility

Insoluble (NTP, 1992)
In water, 18 mg/L at 25 °C
Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform
0.018 mg/mL at 25 °C
Solubility in water, g/100ml: 0.002 (very poor)
Insoluble in water, soluble in oils
soluble (in ethanol)
Insoluble

Synonyms

Diphenyl ether; NSC 19311; NSC-19311; NSC19311

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2

Description

The exact mass of the compound Diphenyl ether is 170.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)1.06e-04 m0.018 mg/ml at 25 °cin water, 18 mg/l at 25 °csoluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform0.018 mg/ml at 25 °csolubility in water, g/100ml: 0.002 (very poor)insoluble in water, soluble in oilssoluble (in ethanol)insoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174083. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis:

  • Chemical Intermediate: Diphenyl ether serves as a building block for synthesizing various complex organic molecules. Researchers utilize it in the production of surface active agents, high-temperature lubricants, and specific types of fire retardants [].

Model Compound:

  • Study of Aromatic Interactions: Due to its well-defined structure, diphenyl ether acts as a model compound for studying various aromatic interactions in organic chemistry. Scientists use it to understand phenomena like hydrogen bonding, pi-pi stacking, and hydrophobic interactions between aromatic groups.

Environmental Science:

  • Understanding Environmental Fate of Pollutants: Polybrominated diphenyl ethers (PBDEs), a class of flame retardants derived from diphenyl ether, are persistent environmental pollutants. Studying the environmental behavior of diphenyl ether helps researchers understand the fate and transport of PBDEs in ecosystems [].

Marine Biodiscovery:

  • Natural Product Analogs: Interestingly, some marine sponges produce natural products with structures similar to diphenyl ether. These natural analogs are being investigated for their potential biological activities, such as anti-cancer properties by inhibiting enzymes like Tie2 kinase [].

Diphenyl ether, also known as phenyl ether or diphenyl oxide, is an organic compound with the formula C12H10OC_{12}H_{10}O. It consists of two phenyl groups connected by an oxygen atom, forming a colorless liquid or crystalline solid with a characteristic odor. Diphenyl ether is notable for its stability and is used in various industrial applications, including as a solvent and a heat transfer medium. Its chemical structure allows it to participate in numerous

, including:

  • Hydroxylation: The introduction of hydroxyl groups to form phenolic compounds.
  • Halogenation: Reaction with halogens to produce halogenated derivatives.
  • Nitration: Formation of nitro compounds through electrophilic substitution.
  • Friedel-Crafts Reactions: Alkylation or acylation of the aromatic rings.
  • Sulfonation: Introduction of sulfonic acid groups .

A notable reaction involves the interaction with hydrogen sulfide, which can yield phenol and thiophenol under specific conditions .

While diphenyl ether itself is not extensively studied for biological activity, its derivatives, particularly polybrominated diphenyl ethers (PBDEs), have raised concerns due to their potential endocrine-disrupting effects. PBDEs are used as flame retardants and have been found to bioaccumulate in living organisms, leading to toxicological studies on their impact on human health and the environment .

Diphenyl ether can be synthesized through various methods:

  • Ullmann Reaction: This method involves the coupling of alkali metal phenolates with halobenzenes using copper catalysts.
  • Phenol Dehydration: Heating phenol with sulfuric acid can yield diphenyl ether through dehydration reactions.
  • Thermal Decomposition: High-temperature processes can also produce diphenyl ether from biphenyl derivatives .

Diphenyl ether has a wide range of applications:

  • Heat Transfer Fluids: Used in systems requiring stable thermal properties at high temperatures.
  • Chemical Intermediate: Serves as a precursor for surfactants, lubricants, and flame retardants.
  • Fragrance Component: Employed in cosmetics and detergents due to its pleasant aroma.
  • Polymer Production: Involved in the synthesis of polyimides and polyamides .

Research has shown that diphenyl ether interacts with various chemicals under different conditions. For instance, its reaction with hydrogen sulfide can lead to significant product formation depending on temperature and pressure conditions. The presence of catalysts can also enhance these reactions, indicating its potential use in industrial processes involving sulfur compounds .

Similar Compounds

Diphenyl ether shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructureUnique Features
BiphenylTwo connected phenyl ringsUsed as a heat transfer fluid; less stable than diphenyl ether
PhenolSingle phenolic groupMore reactive; used primarily as an antiseptic
Polybrominated Diphenyl EtherBrominated derivativesKnown for environmental persistence and toxicity
Diphenyl SulfideTwo phenyl groups connected by sulfurExhibits different reactivity patterns compared to diphenyl ether

Diphenyl ether's unique combination of stability and reactivity makes it particularly useful across diverse applications compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999)
Other Solid; Liquid; Pellets or Large Crystals; Dry Powder
Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH]
Solid
COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR.
colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma
Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor.

Color/Form

Colorless crystals or liquid
Colorless, crystalline solid or liquid (above 82 degrees F)

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

170.073164938 g/mol

Monoisotopic Mass

170.073164938 g/mol

Boiling Point

496.27 °F at 760 mmHg (NTP, 1992)
258 °C
258.00 to 259.00 °C. @ 760.00 mm Hg
257 °C
498 °F

Flash Point

239 °F (NTP, 1992)
[ACGIH] 115 °C
239 °F (115 °C) (Closed cup)
115 °C (Closed cup); 96.11 °C (Open cup)
115 °C c.c.
239 °F

Heavy Atom Count

13

Vapor Density

5.86 (Air = 1)
Relative vapor density (air = 1): 5.9

Density

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink
1.0661 g/cu cm at 30 °C
Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1)
Relative density (water = 1): 1.08
1.071-1.075
1.08

LogP

4.21 (LogP)
4.21
log Kow = 4.21

Odor

Geranium-like odor

Odor Threshold

Odor Threshold Low: 0.0012 [mmHg]
Reported odor threshold
0.1 ppm

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

80.3 °F (NTP, 1992)
26.865 °C
37 - 39 °C
28 °C
82 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3O695R5M1U

Related CAS

25718-67-6

GHS Hazard Statements

Aggregated GHS information provided by 2241 companies from 37 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 2241 companies. For more detailed information, please visit ECHA C&L website;
Of the 36 notification(s) provided by 2230 of 2241 companies with hazard statement code(s):;
H319 (81.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (90.72%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Diphenyl ether (also known as phenyl ether or 1,1'-oxybisbenzene) is a colorless, crystalline solid. It can also be a colorless liquid when heated. Diphenyl ether has a geranium-like odor. It has a low solubility in water. USE: Diphenyl ether is an important commercial chemical that is used as a heat transfer agent in electrical insulation and to make other chemicals. It is also used as a fragrance in perfumes and soaps. EXPOSURE: Workers that use or produce diphenyl ether may breathe in mists or have direct skin contact. The general population may be exposed by breathing in mists or having direct skin contact when using perfumes or soaps containing diphenyl ether. If diphenyl ether is released to air, it will be broken down by reaction with other chemicals and may be broken down by light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Diphenyl ether is not expected to move through soil. Diphenyl ether is expected to move into air from wet soils or water surfaces. Diphenyl ether is not expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Data on the potential for diphenyl ether to produce toxic effects in humans is limited. Nausea or complaints of an unpleasant odor are the only effects reported in workers breathing low levels of diphenyl ether mist or vapor under normal manufacturing procedures. Injury to the liver, spleen, kidneys, thyroid and intestinal track was observed in laboratory animals ingesting a single, very high dose. Mild irritation to the respiratory tract and eyes were observed in some animals that repeatedly breathed low-to-moderate levels of diphenyl ether vapor in the air. Slight to severe skin irritation was observed in animals with direct skin contact to undiluted diphenyl ether. No abortions or birth defects were observed when pregnant rats were given high oral doses of a mixture containing 73.5% diphenyl ether and 26.5% biphenyl. The potential for diphenyl ether to cause cancer has not been examined in laboratory animals. The potential for diphenyl ether to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.02 mmHg at 77 °F (NIOSH, 2024)
0.02 [mmHg]
Vapor pressure = 0.0213 mm Hg at 25 °C
0.0225 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 2.7
0.02 mmHg at 77 °F
(77 °F): 0.02 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

101-84-8
32576-61-7

Absorption Distribution and Excretion

The absorption of diphenyl ether after oral uptake is up to 90% in rats and rabbits and is independent of the administered dose. The data on dermal absorption are somewhat conflicting. After semi-occlusive application of 10-1,000 mg/kg to the clipped skin of rats, almost 20% of the dose was absorbed as measured by the amount excreted in urine. However, in a diffusion experiment only 0.3% (rat skin) or 0.2% (human skin) of diphenyl ether penetrated the skin in vitro. The higher absorption in the in vivo experiment may have been caused by the vehicle (diethyl phthalate) and some oral uptake after removal of the occlusion plaster.
After intraperitoneal injection in rats, diphenyl ether was distributed into all organs and tissues within 1 hour with maximum concentrations in liver, lung, kidney and spleen.
... Phenyl ether, when injected into the rabbit, was excreted in the urine as p-hydroxyphenyl phenyl ether and none was excreted as the unchanged ether. /Route not specified/

Metabolism Metabolites

... In the rabbit no cleavage of the ether linkage /of phenyl ether/ occurs. The major metabolite was the p-hydroxylated ether, which is excreted both unconjugated (15%) and conjugated with glucuronic acid (63%) and sulfuric acid (12%). Another metabolite was also isolated from the rabbit urine and fairly well identified as di(p-hydroxyphenyl) ether.
Subcellular fractions of trout liver homogenate metab diphenyl ether mainly to 4 hydroxy derivates with traces of other compounds including 3 hydroxy derivates and possibly 4,4'-dihydroxy derivates.
The bacterium Sphingomonas sp strain SS3, which utilizes diphenyl ether as source of carbon and energy, was enriched from soil samples of an industrial waste deposit. During diphenyl ether degradation in batch culture experiments, phenol and catechol were produced as intermediates which were then channeled into the 3-oxoadipate pathway. The initial step in the degradation follows the recently discovered mechanism of 1,2-dioxygenation, which yields unstable phenolic hemiacetals from diphenyl ether structures.
Screening of selected fungi proved Cunninghamella echinulata most suitable for research on hydroxylation of biphenyl oxide. The process depended on cultivation conditions and yielded up to 76% 4-hydroxybiphenyl oxide and about 6% 4,4'-dihydroxybiphenyl oxide.

Wikipedia

Diphenyl ether
Besifloxacin

Biological Half Life

0.81 Days

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared by heating sodium phenolate with chlorobenzene.
Reaction of bromobenzene and sodium phenate heated under pressure.
By heating potassium phenolate with bromobenzene or with chlorobenzene at elevated temperatures.
Diphenyl ether is obtained as a byproduct in the production of phenol by high-pressure hydrolysis of chlorobenzene.
Catalysis of phenol.../phenol is/ heated to 350 °C in an autoclave with activated fuller's earth

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Miscellaneous Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Benzene, 1,1'-oxybis-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1617, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: phenyl ether; Matrix: air; Detection Limit: 0.7 ug/sample.
Method: OSHA PV2022; Procedure: gas chromatography with a flame ionization detector; Analyte: diphenyl ether; Matrix: air; Detection Limit: not provided.
EAD Methods 1625-BNW, 1625-S, Semivolatile Organic Compounds by Isotope Dilution GCMS. Capillary GC/MS, detection limit 10 ug/L (water), 12 ug/kg (soil)
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: diphenyl ether; Matrix: water; Detection Limit: 10 ug/L.

Storage Conditions

Conditions for safe storage, including any incompatibilities. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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